3-Chlorophthalic anhydride

Description

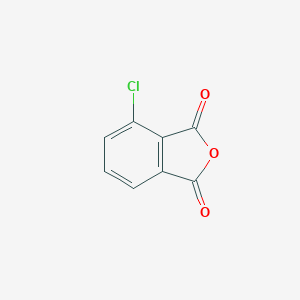

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERPUZBSSSAZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151653 | |

| Record name | 3-Chlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-21-5 | |

| Record name | 3-Chlorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO7NXT0137 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

3-Chlorophthalic anhydride stands as a pivotal intermediate in the landscape of organic synthesis. As a derivative of phthalic anhydride, its unique structural features—a reactive anhydride ring coupled with a strategically placed chlorine atom—render it an indispensable precursor for a diverse array of complex molecules.[1] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its nuanced applications in pharmaceuticals, agrochemicals, and materials science.[1][2] For the modern researcher, a thorough understanding of this compound's reactivity and handling is paramount to unlocking its full synthetic potential.

Section 1: Core Chemical and Physical Identity

A precise understanding of a compound's properties is the foundation of its effective application. This compound is identified by the CAS Number 117-21-5 .[3][4]

Structural and Molecular Data

Physicochemical Properties

The physical characteristics of this compound dictate its handling, storage, and reaction conditions. It typically appears as a white to light yellow or colorless crystalline solid.[2][4] Key quantitative data are summarized below for clarity.

| Property | Value | Source(s) |

| CAS Number | 117-21-5 | [3][4][6] |

| Melting Point | 123-126 °C | [2] |

| Boiling Point | ~313 °C (at 760 mmHg) | [2] |

| Appearance | White to light yellow crystalline solid | [4] |

| Solubility | Moderately soluble in acetone and chloroform; generally insoluble in water. | [4] |

Note: This compound may hydrolyze in the presence of water to form 3-chlorophthalic acid.[1][4]

Section 2: Synthesis and Manufacturing Insights

The preparation of pure this compound can be challenging due to the formation of isomers.[7] Several synthetic routes have been developed, each with distinct advantages and considerations for industrial and laboratory-scale production.

Common Synthetic Pathways

-

Direct Chlorination of Phthalic Anhydride: This is a common industrial method where phthalic anhydride is reacted with chlorine gas in the presence of a strong Lewis acid catalyst (e.g., FeCl₃) at elevated temperatures (200-240°C).[8] The key to obtaining a high yield of the desired 3-chloro isomer is to control the reaction to approximately 50% conversion. Beyond this point, the formation of dichlorinated byproducts, particularly 4,5-dichlorophthalic anhydride which has a similar boiling point, rapidly increases, complicating purification.[7][8]

-

From 3-Nitrophthalic Anhydride: An alternative route involves the replacement of a nitro group. This process starts with the nitration of phthalic anhydride, followed by the challenging separation of the 3-nitro and 4-nitro isomers. The isolated 3-nitrophthalic acid is then dehydrated to the anhydride, and the nitro group is subsequently replaced by chlorine.[7][8]

-

Oxidation of 3-Chloro-o-xylene: A method to produce high-purity this compound involves the oxidation of 3-chloro-o-xylene, for instance, using nitric acid under high temperature and pressure. The resulting 3-chlorophthalic acid is then dehydrated to yield the anhydride.[7]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the direct chlorination method, emphasizing the critical separation step.

Caption: Workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Mechanistic Principles

The utility of this compound stems from its predictable yet versatile reactivity, which is governed by the electrophilic nature of the anhydride's carbonyl carbons and the electronic influence of the chlorine substituent.

Nucleophilic Acyl Substitution

The anhydride moiety is highly susceptible to attack by nucleophiles. This reaction opens the anhydride ring to form derivatives of 3-chlorophthalic acid. This is the cornerstone of its use as a synthetic building block.

-

With Amines: Reaction with primary or secondary amines readily forms phthalamic acids, which can be subsequently cyclized via dehydration to form phthalimides. This is a fundamental transformation in the synthesis of various nitrogen-containing heterocycles.

-

With Alcohols: In the presence of a catalyst, alcohols will react to form the corresponding mono-ester of 3-chlorophthalic acid.

-

Hydrolysis: As previously noted, water acts as a nucleophile, leading to the formation of 3-chlorophthalic acid. This necessitates handling the anhydride under anhydrous conditions to maintain its integrity.[1]

Friedel-Crafts and Grignard Reactions

The anhydride can participate in Friedel-Crafts acylation reactions with aromatic compounds to form substituted benzoylbenzoic acids, which are precursors to anthraquinones and other complex ring systems.[9] Similarly, its condensation with Grignard reagents provides another route for carbon-carbon bond formation, though regioselectivity can be a challenge.[9]

Mechanistic Diagram: Reaction with an Amine

This diagram illustrates the nucleophilic attack by a primary amine on one of the carbonyl carbons of the anhydride ring, leading to the formation of a phthalamic acid derivative.

Caption: Mechanism of amine reaction with this compound.

Section 4: Applications in Scientific Research and Development

This compound is not merely a laboratory curiosity; it is a crucial intermediate in the production of high-value commercial products.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key starting material for various active pharmaceutical ingredients (APIs) and pesticides.[1][2][6] The specific functionalities it introduces are often critical to the biological activity of the final molecule.

-

Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polyimides.[1][2][6] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace and electronics.

-

Dyes and Pigments: The anhydride is an intermediate in the manufacturing of certain dyes and pigments, where the phthalocyanine-like core structure it helps to form is responsible for the color.[2][4]

Section 5: Analytical and Quality Control Protocols

Confirming the identity and purity of this compound is essential for reproducible research and manufacturing. A multi-technique approach is recommended.

Spectroscopic Characterization

Spectroscopic methods provide rapid and definitive structural information.[10]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the pair of strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride, typically found around 1850 cm⁻¹ and 1770 cm⁻¹. The presence of these two distinct peaks, resulting from symmetric and asymmetric stretching modes, is a clear indicator of the anhydride functionality.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region will show complex multiplets corresponding to the three protons on the benzene ring. Their specific chemical shifts and coupling patterns are diagnostic of the 3-chloro substitution pattern.

-

¹³C NMR: The spectrum will clearly show two distinct carbonyl carbon signals in the downfield region (~160-170 ppm) and six aromatic carbon signals, one of which will be directly attached to the chlorine atom.

-

Recommended Analytical Workflow

The following protocol outlines a self-validating system for quality control.

-

Initial Assessment (Melting Point): Determine the melting point range of the sample. A sharp range close to the literature value (123-126 °C) is an excellent indicator of high purity.[2]

-

Functional Group Confirmation (FTIR): Acquire an FTIR spectrum. Confirm the presence of the characteristic anhydride C=O stretching bands. The absence of a broad -OH stretch indicates the sample is free from the hydrolyzed diacid.

-

Structural Elucidation (NMR): Perform ¹H and ¹³C NMR spectroscopy to confirm the precise isomeric structure and rule out the presence of 4-chlorophthalic anhydride or dichlorinated impurities.

-

Purity Assay (Chromatography): For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. This is particularly useful for detecting and quantifying isomeric and other organic impurities.

Caption: A comprehensive analytical workflow for quality control.

Section 6: Safety, Handling, and Toxicology

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant and can be toxic if swallowed.[2][5][11]

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Causes skin irritation, serious eye damage/irritation, and may cause respiratory irritation.[2][5][11] It is toxic if swallowed.[11]

-

GHS Classification: Acute Toxicity, Oral (Category 3); Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 1/2A).[5][12]

-

Required PPE: Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[11]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust.[12] Ensure adequate ventilation.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as bases, strong oxidizing agents, and moisture, as it can hydrolyze.[12]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation persists.[12]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Ingestion: Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

References

-

ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). CA1090814A - Preparation of this compound.

-

Wikipedia. (2021). This compound. Retrieved from Wikipedia. [Link]

- Google Patents. (n.d.). US5683553A - Preparation of this compound.

-

Georganics. (2025). 3-CHLOROPHTHALIC ACID ANHYDRIDE SAFETY DATA SHEET. Retrieved from Georganics. [Link]

-

Journal of the American Chemical Society. (1956). The Behavior of this compound in Friedel-Crafts and Grignard Condensations. Retrieved from ACS Publications. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. CAS 117-21-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C8H3ClO3 | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 117-21-5 [chemicalbook.com]

- 7. US5683553A - Preparation of this compound - Google Patents [patents.google.com]

- 8. CA1090814A - Preparation of this compound - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. longdom.org [longdom.org]

- 11. georganics.sk [georganics.sk]

- 12. fishersci.com [fishersci.com]

3-Chlorophthalic anhydride spectral data (¹H NMR, ¹³C NMR, IR)

An In-Depth Technical Guide to the Spectral Analysis of 3-Chlorophthalic Anhydride

Introduction

This compound (IUPAC name: 4-Chloro-2-benzofuran-1,3-dione; CAS No. 117-21-5) is a chlorinated aromatic anhydride and a key derivative of phthalic anhydride.[1] It serves as a crucial intermediate and monomer in the synthesis of advanced materials and specialty chemicals, including high-performance polyimide engineering plastics, pharmaceuticals, and pesticides.[2] Given its role in polymerization and chemical synthesis, rigorous verification of its molecular structure and purity is paramount.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential spectroscopic techniques used for the characterization of this compound: ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The guide details the principles, experimental protocols, and in-depth interpretation of the spectral data, offering a holistic approach to structural elucidation and quality control.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique

Proton (¹H) NMR spectroscopy is a powerful analytical method that provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their connectivity.[3] The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups shift signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, revealing which protons are neighbors in the structure.

Experimental Protocol: Sample Preparation and Acquisition

A robust protocol ensures data quality and reproducibility.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical; CDCl₃ is common for non-polar to moderately polar compounds, while DMSO-d₆ is used for more polar analytes.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for chemical shift referencing.

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A field strength of 400 MHz or higher is recommended for better signal dispersion and resolution of the aromatic region.

Diagram 2: ¹H NMR Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Spectral Interpretation

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring (H4, H5, and H6).

-

Chemical Shifts (δ): All three protons are attached to an electron-deficient aromatic ring due to the strong electron-withdrawing effects of both the anhydride functional group and the chlorine atom. Therefore, their signals are expected to appear significantly downfield, typically in the range of δ 7.8 - 8.2 ppm .

-

Splitting Patterns: The protons form a coupled three-spin system.

-

H4: This proton is adjacent to H5. It is expected to appear as a doublet .

-

H5: This proton is coupled to both H4 and H6. It is expected to appear as a triplet (or more accurately, a doublet of doublets if the coupling constants are different).

-

H6: This proton is adjacent to H5 and is expected to appear as a doublet .

-

-

Integration: The relative integral of these three signals should be 1:1:1, confirming the presence of one of each type of proton.

Data Summary: ¹H NMR

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| H4 | 7.8 – 8.2 | Doublet (d) | 1H |

| H5 | 7.8 – 8.2 | Triplet (t) | 1H |

| H6 | 7.8 – 8.2 | Doublet (d) | 1H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment, making it an excellent tool for identifying functional groups (like carbonyls) and characterizing aromatic systems.

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. Data acquisition typically requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Proton-decoupled mode is standard, resulting in a spectrum of singlets for each carbon.

Spectral Interpretation

Due to the lack of molecular symmetry, this compound is expected to show eight distinct signals in its proton-decoupled ¹³C NMR spectrum. Authoritative studies on chlorinated phthalic anhydrides provide a basis for these assignments.[4]

-

Carbonyl Carbons (C1, C3): The two carbonyl carbons of the anhydride group are the most deshielded and will appear far downfield, typically in the δ 160-165 ppm range. They may have slightly different chemical shifts due to the asymmetric substitution on the ring.

-

Aromatic Carbons (C3a-C7a): The six aromatic carbons will resonate in the δ 120-140 ppm region.

-

C3 (ipso-Carbon): The carbon directly attached to the chlorine atom (C3) will have its chemical shift significantly influenced by the halogen.

-

Quaternary Carbons: The two carbons to which the anhydride ring is fused (C3a, C7a) will typically show lower intensity signals compared to the protonated carbons.

-

Protonated Carbons: The chemical shifts of C4, C5, and C6 will be distinct based on their proximity to the chlorine and carbonyl substituents.

-

Data Summary: ¹³C NMR

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C1, C3 (C=O) | 160 – 165 | Carbonyl carbons, furthest downfield |

| C3a, C7a | 125 – 140 | Quaternary carbons, lower intensity |

| C3 (C-Cl) | 130 – 140 | Carbon directly attached to chlorine |

| C4, C5, C6 | 120 – 135 | Protonated aromatic carbons |

Infrared (IR) Spectroscopy

Principle of the Technique

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching and bending). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹), making IR spectroscopy an invaluable tool for functional group identification.[5]

Experimental Protocol: KBr Pellet Method

This is a common technique for acquiring IR spectra of solid samples.[6]

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum of this compound is dominated by the intense absorptions of the anhydride functional group.

-

Anhydride C=O Stretching: This is the most diagnostic feature. Cyclic anhydrides exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations.[5]

-

Asymmetric C=O Stretch: A very strong band expected around 1840-1870 cm⁻¹ .

-

Symmetric C=O Stretch: A very strong band expected around 1760-1790 cm⁻¹ .

-

-

Aromatic C=C Stretching: Multiple sharp bands of medium intensity in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-O-C Stretching: Strong absorptions corresponding to the anhydride C-O-C stretching are expected in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ .

-

C-Cl Stretching: A medium to strong band in the fingerprint region, typically between 700-800 cm⁻¹ .

Data Summary: IR

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| > 3000 | Weak | Aromatic C-H Stretch |

| 1840 – 1870 | Strong | Asymmetric Anhydride C=O Stretch |

| 1760 – 1790 | Strong | Symmetric Anhydride C=O Stretch |

| 1450 – 1600 | Medium | Aromatic C=C Ring Stretch |

| 1000 – 1300 | Strong | C-O-C Stretch |

| 700 – 800 | Medium | C-Cl Stretch |

Integrated Analysis and Conclusion

The structural confirmation of this compound is achieved with high confidence by integrating the data from all three spectroscopic techniques.

-

IR spectroscopy unequivocally confirms the presence of the key anhydride functional group through its characteristic double carbonyl absorption bands.

-

¹H NMR spectroscopy verifies the substitution pattern on the aromatic ring by revealing the presence and connectivity of the three distinct aromatic protons.

-

¹³C NMR spectroscopy complements this by confirming the total number of carbons in the molecule and identifying the different carbon environments, including the two carbonyls and the six unique aromatic carbons.

Together, these spectral data provide a detailed and self-validating molecular fingerprint of this compound. This analytical workflow is essential for ensuring material identity, purity, and quality in research, development, and manufacturing settings, forming the foundation for its successful application in advanced materials and chemical synthesis.

References

-

This compound , PubChem, National Center for Biotechnology Information. [Link]

-

4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 , PubChem, National Center for Biotechnology Information. [Link]

-

The Absorption Spectra of Derivatives of Phthalic Anhydride , UNI ScholarWorks, University of Northern Iowa. [Link]

-

(PDF) The vibrational spectra of phthalic anhydride , ResearchGate. [Link]

-

This compound , Wikipedia. [Link]

-

What is phthalic anhydride h nmr analysis? , Zibo Anquan Chemical Co., Ltd. [Link]

-

4-Chlorophthalic anhydride | C8H3ClO3 | CID 67044 , PubChem, National Center for Biotechnology Information. [Link]

-

IR spectra of ( a ) phthalic anhydride (PA), ( b ) pyromellitic... , ResearchGate. [Link]

-

"The Absorption Spectra of Derivatives of Phthalic Anhydride" by Calvin Hanna and W. T. Smith Jr. , UNI ScholarWorks, University of Northern Iowa. [Link]

-

Carbon-13 NMR chemical shifts of chlorinated and fluorinated phthalic anhydrides and acids , The Journal of Organic Chemistry, ACS Publications. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107) , Human Metabolome Database. [Link]

-

This compound (C8H3ClO3) , PubChemLite. [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501) , Human Metabolome Database. [Link]

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study , MDPI. [Link]

-

This compound , SIELC Technologies. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 117-21-5 [chemicalbook.com]

- 3. What is phthalic anhydride h nmr analysis? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C8H3ClO3 | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-Chlorophthalic Anhydride

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety protocols and handling precautions for 3-Chlorophthalic anhydride (CAS No. 117-21-5). Moving beyond a simple recitation of safety data, this document delves into the chemical principles underlying the hazards and provides actionable, field-proven strategies to mitigate risk in a laboratory setting.

Compound Profile and Physicochemical Properties

This compound is a chlorinated aromatic anhydride that serves as a key intermediate in the synthesis of dyes, pharmaceuticals, and polyimides.[1][2][3] It typically appears as a white to light yellow crystalline solid.[1] Understanding its physical properties is the first step in a thorough risk assessment.

| Property | Value | Source(s) |

| CAS Number | 117-21-5 | [4][5][6] |

| Molecular Formula | C₈H₃ClO₃ | |

| Molecular Weight | 182.56 g/mol | [6] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 123-126 °C | [2][3] |

| Boiling Point | 170 °C (literature) | [2] |

| Synonyms | 4-Chloro-1,3-isobenzofurandione, 4-Chloro-2-benzofuran-1,3-dione | [1][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[6] The primary hazards are acute oral toxicity, severe eye damage, and irritation to the skin and respiratory tract.[5][6][7]

| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 3) |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Danger | H301: Toxic if swallowed | [5] |

| Serious Eye Damage (Category 1) |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Danger | H318: Causes serious eye damage | [8][9] |

| Skin Irritation (Category 2) |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation | [7] |

| STOT - Single Exposure (Category 3) |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H335: May cause respiratory irritation | [5][7] |

The Causality of Hazard: An Anhydride's Reactivity

The pronounced hazardous nature of this compound stems directly from its chemical structure as an acid anhydride. The core principle of its toxicity is its reactivity with water.

Mechanism of Action: In the presence of moisture—such as on the surface of the eyes, skin, or mucous membranes of the respiratory tract—this compound undergoes rapid hydrolysis to form 3-chlorophthalic acid.[1][3] It is this acidic product that is responsible for the corrosive and irritant effects observed. This is a critical concept; the hazard is not merely from the solid dust, but from the in situ generation of a corrosive acid upon contact with biological tissues. This dictates the necessity for stringent moisture protection and respiratory controls.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All handling of solid this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[10]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][8]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible, unobstructed, and located close to the workstation.[5][7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its use is not optional.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7][8] Due to the severe eye damage risk (H318), a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during tasks with a high splash or dust potential.[5][8][11]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[5] Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.

-

Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of contamination, consider additional protective clothing like aprons or sleeves.[7][11]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved particulate respirator must be used.[11]

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential for preventing incidents.

Handling

-

Preparation: Before starting, ensure all necessary PPE is worn correctly and the fume hood is operational.

-

Avoid Dust: Handle the solid material carefully to avoid creating dust.[7][12] Use tools like spatulas gently.

-

Transfers: When transferring the chemical, keep containers as low as possible to minimize the risk of dropping and creating dust clouds.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7][8]

Storage

-

Container: Keep the container tightly closed to prevent exposure to atmospheric moisture.[7][8]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[8] The storage area should be locked or otherwise secured.[7][11]

-

Incompatibilities: Store away from incompatible materials, particularly water, bases, and strong oxidizing agents, to prevent hazardous reactions.[7][13]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

The following table outlines the immediate steps to be taken following exposure. All exposures require subsequent professional medical evaluation.

| Exposure Route | First-Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. | [5][7] |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or if the person feels unwell, call a poison center or doctor. | [5][7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][9][14] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][11]

-

Hazards: During a fire, irritating and toxic gases, including carbon oxides (CO, CO₂) and hydrogen chloride gas, may be generated.[5][7]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][7]

Accidental Release Measures (Spills)

A spill of this compound must be treated as a hazardous incident.

Caption: Step-by-step spill response protocol.

Disposal Considerations

This compound and any materials contaminated with it (e.g., gloves, absorbent materials) are considered hazardous waste.[5]

-

Product: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration.[4]

-

Regulations: Do not discharge into sewers or waterways.[4][5] All disposal practices must comply with local, regional, and national regulations for hazardous waste.[7][8]

-

Packaging: Contaminated containers should be triple-rinsed (or equivalent) and offered for recycling, or punctured and disposed of as sanitary waste where permitted.[4]

Transportation

For shipping and transportation, this compound is classified as a toxic solid.

-

UN Number: 2811[5]

-

Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S. (3-Chlorophthalic acid anhydride)[5]

-

Transport Hazard Class: 6.1 (Toxic substances)[5]

-

Packing Group: III[5]

References

-

This compound - Safety Data Sheet . ChemicalBook.

-

3-CHLOROPHTHALIC ACID ANHYDRIDE Safety Data Sheet . Georganics.

-

SAFETY DATA SHEET - this compound . Fisher Scientific.

-

SAFETY DATA SHEET - this compound . TCI Chemicals.

-

Material Safety Data Sheet - Phthalic Anhydride . ATMOSA.

-

This compound | C8H3ClO3 . CymitQuimica.

-

PHTHALIC ANHYDRIDE . CAMEO Chemicals - NOAA.

-

This compound - Physico-chemical Properties . ChemBK.

-

SAFETY DATA SHEET - tetrachlorophthalic anhydride . Sigma-Aldrich.

-

This compound | C8H3ClO3 | CID 67014 . PubChem.

-

SAFETY DATA SHEET - Phthalic anhydride . Merck Millipore.

-

This compound . Wikipedia.

-

Phthalic anhydride Safety Data Sheet . Santa Cruz Biotechnology.

-

SAFETY DATA SHEET - PHTHALIC ANHYDRIDE . Spectrum Chemical.

-

GHS SDS for this compound . XiXisys.

-

SAFETY DATA SHEET - this compound . Santa Cruz Biotechnology.

-

Safety Data Sheet: Phthalic anhydride . Carl ROTH.

-

MSDS of 4-Chlorophthalic anhydride . Capot Chemical.

-

This compound | 1X100MG . HPC Standards.

Sources

- 1. CAS 117-21-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. georganics.sk [georganics.sk]

- 6. This compound | C8H3ClO3 | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 117-21-5 Name: this compound [xixisys.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. atmosa.at [atmosa.at]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. PHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. hpc-standards.com [hpc-standards.com]

Hydrolysis rate and mechanism of 3-Chlorophthalic anhydride

An In-Depth Technical Guide to the Hydrolysis Rate and Mechanism of 3-Chlorophthalic Anhydride

This technical guide provides a comprehensive analysis of the hydrolysis of this compound, a critical process in various industrial and pharmaceutical applications.[1][2] As a Senior Application Scientist, this document synthesizes fundamental mechanistic principles with actionable experimental protocols to offer researchers, scientists, and drug development professionals a robust framework for understanding and investigating this reaction. The guide delves into the electronic and steric effects of the chloro-substituent on the reactivity of the anhydride ring, outlines detailed methodologies for kinetic analysis, and provides a basis for interpreting the resulting data. The self-validating experimental designs described herein are intended to ensure the generation of accurate and reproducible results.

PART 1: Introduction to this compound

This compound (C₈H₃ClO₃) is a monochlorinated aromatic anhydride, existing as an isomer of 4-chlorophthalic anhydride.[1] It is a derivative of phthalic anhydride and presents as a solid with a melting point of approximately 123-126°C.[3] This compound serves as a vital intermediate in the synthesis of herbicides, pesticides, and active pharmaceutical ingredients.[1][2] Furthermore, it is utilized as a monomer in the production of high-performance polyimides.[1] The susceptibility of this compound to hydrolysis is a key consideration in its synthesis, storage, and application, as the presence of water can lead to the formation of 3-chlorophthalic acid, altering the chemical properties and reactivity of the material.[1][4]

PART 2: The Mechanistic Landscape of Anhydride Hydrolysis

The hydrolysis of a cyclic anhydride, such as this compound, is a nucleophilic acyl substitution reaction. The fundamental mechanism involves the attack of a nucleophile, in this case, water, on one of the carbonyl carbons of the anhydride ring.[5]

The generally accepted mechanism proceeds through the following key steps:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the attacking water molecule to the anhydride oxygen, a process that can be facilitated by other water molecules acting as a proton shuttle.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-oxygen bond within the anhydride ring. This step is often the rate-determining step.

-

Product Formation: The final product, 3-chlorophthalic acid, is formed.

This reaction can be catalyzed by both acids and bases. Basic catalysis, in particular, can significantly accelerate the rate of hydrolysis by providing a stronger nucleophile (hydroxide ion) or by acting as a general base to deprotonate the attacking water molecule.[6][7]

Visualizing the Hydrolysis Mechanism

Caption: Proposed mechanism for the hydrolysis of this compound.

PART 3: The Decisive Role of the 3-Chloro Substituent

The presence and position of the chlorine atom on the aromatic ring of phthalic anhydride are expected to exert a significant influence on the rate and mechanism of hydrolysis. This influence can be dissected into two primary electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect: Chlorine is an electronegative atom and therefore exhibits a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring and, by extension, from the carbonyl carbons.[8] This increased electrophilicity of the carbonyl carbons makes them more susceptible to nucleophilic attack by water, thereby increasing the rate of hydrolysis.[9]

-

Resonance Effect: The chlorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R).[10] However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity in nucleophilic acyl substitution.[10]

The net electronic effect of the 3-chloro substituent is electron-withdrawing, which is anticipated to accelerate the hydrolysis of this compound relative to unsubstituted phthalic anhydride. The position of the substituent is also crucial. In the 3-position, the inductive effect will strongly influence the adjacent carbonyl group, enhancing its reactivity.

PART 4: A Practical Guide to Determining the Hydrolysis Rate

To quantitatively assess the hydrolysis rate of this compound, a robust and reproducible experimental protocol is essential. The following sections detail two effective methods: UV-Vis spectrophotometry and in-situ Fourier Transform Infrared (FTIR) spectroscopy.

Method 1: UV-Vis Spectrophotometric Analysis

This method relies on the change in the UV-Vis absorbance spectrum as the anhydride is converted to the corresponding dicarboxylic acid.

Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of this compound in a dry, water-miscible organic solvent (e.g., acetonitrile or dioxane).

-

Prepare a series of aqueous buffer solutions covering the desired pH range for the study.

-

-

Kinetic Run:

-

Equilibrate the aqueous buffer solution to the desired temperature in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.

-

Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette with rapid mixing.

-

Immediately begin recording the absorbance at a predetermined wavelength (where the change in absorbance between the reactant and product is maximal) as a function of time.

-

-

Data Acquisition and Analysis:

-

Monitor the change in absorbance until the reaction is complete.

-

The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay function.

-

Method 2: In-Situ FTIR Spectroscopy

In-situ FTIR spectroscopy allows for the direct monitoring of the disappearance of the anhydride reactant and the appearance of the carboxylic acid product by tracking their characteristic infrared absorption bands.[11][12][13]

Experimental Protocol:

-

System Setup:

-

Utilize a batch reactor equipped with an in-situ FTIR probe.

-

Ensure the reactor is clean, dry, and temperature-controlled.

-

-

Background Spectrum:

-

Record a background spectrum of the aqueous reaction medium (e.g., water or a buffer solution) at the desired temperature.

-

-

Reaction Initiation and Monitoring:

-

Introduce a known amount of this compound into the reactor to start the hydrolysis.

-

Begin collecting FTIR spectra at regular time intervals. Key vibrational bands to monitor include the anhydride C=O stretching vibrations (typically two bands around 1850 cm⁻¹ and 1780 cm⁻¹) and the carboxylic acid C=O stretching vibration (around 1700 cm⁻¹).

-

-

Data Analysis:

-

The concentration of the anhydride and the acid can be determined from the absorbance of their characteristic peaks using a pre-established calibration curve.

-

The rate constants can then be calculated from the concentration versus time data.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining the hydrolysis rate of this compound.

PART 5: Data Interpretation and Mechanistic Insights

The kinetic data obtained from the experiments described above can be used to elucidate the reaction mechanism and the influence of various factors.

Data Presentation:

| Parameter | Expected Observation | Implication |

| Reaction Order | Pseudo-first-order with respect to the anhydride in a large excess of water. | The concentration of water remains effectively constant throughout the reaction. |

| Effect of pH | The hydrolysis rate is expected to increase at both low and high pH values. | The reaction is subject to both acid and base catalysis. |

| Temperature Dependence | The rate constant will increase with increasing temperature. | The Arrhenius equation can be used to determine the activation energy of the reaction. |

By studying the hydrolysis rate as a function of pH, the contributions of the uncatalyzed, acid-catalyzed, and base-catalyzed pathways can be determined. A Brønsted plot, correlating the catalytic rate constants with the pKa values of the catalyzing bases, can provide insights into the nature of the transition state.[6][7]

PART 6: Conclusion

This technical guide has provided a comprehensive overview of the hydrolysis of this compound, from its fundamental mechanism to practical experimental protocols for its investigation. The electron-withdrawing nature of the 3-chloro substituent is predicted to enhance the rate of hydrolysis compared to the parent phthalic anhydride. The detailed experimental workflows for UV-Vis spectrophotometry and in-situ FTIR spectroscopy provide a solid foundation for researchers to obtain high-quality kinetic data. The subsequent analysis of this data will not only yield the hydrolysis rate constants under various conditions but also provide valuable insights into the reaction mechanism, which is crucial for the effective application and handling of this important chemical intermediate.

References

-

Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657. [Link]

-

Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. PubMed. [Link]

-

Haji, S., & Erkey, C. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Chemical Engineering Education, 39(1), 60-65. [Link]

-

Wikipedia contributors. (2021, April 18). This compound. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Neuman, R. C., Jr. (n.d.). Chapter 14: Substituent Effects. Organic Chemistry. [Link]

-

LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

-

YouTube. (2017, March 2). Anhydride Hydrolysis. Anything Science. [Link]

-

Zhang, Y., et al. (2017). Solubility of this compound and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. Journal of Chemical & Engineering Data, 62(5), 1564-1571. [Link]

-

ChemBK. (n.d.). This compound. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 117-21-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.ucr.edu [chem.ucr.edu]

- 9. chemrevise.org [chemrevise.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to 3-Chlorophthalic Anhydride

Introduction

3-Chlorophthalic anhydride is a chlorinated derivative of phthalic anhydride, a cornerstone reagent in synthetic organic chemistry. Its bifunctional nature, combining the reactivity of an acid anhydride with the specific electronic and steric properties imparted by the chlorine substituent, makes it a valuable intermediate in diverse fields. This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and safe handling protocols, tailored for professionals in research and drug development.

Core Properties and Chemical Structure

This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] Its core physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClO₃ | [1][2][3][4] |

| Molecular Weight | 182.56 g/mol | [1][2][3][4] |

| CAS Number | 117-21-5 | [1][2][3] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 123-126 °C | [5] |

| Boiling Point | 170 °C (lit.) | [5] |

| Solubility | Insoluble in water (hydrolyzes); moderately soluble in acetone, chloroform | [1] |

The presence of the electron-withdrawing chlorine atom on the aromatic ring enhances the electrophilicity of the carbonyl carbons, making the anhydride group highly reactive towards nucleophiles.

Caption: Chemical Structure of this compound.

Synthesis and Manufacturing Processes

The synthesis of this compound presents a challenge in regioselectivity, as direct chlorination can lead to a mixture of isomers.

A. Direct Chlorination of Phthalic Anhydride A common industrial method involves the direct electrophilic chlorination of phthalic anhydride using chlorine gas in the presence of a strong, non-volatile Lewis acid catalyst such as ferric chloride (FeCl₃).[6] The key to obtaining a high purity of the 3-chloro isomer is to carefully control the reaction conditions.

-

Causality: The reaction is typically halted at approximately 50% conversion of the starting phthalic anhydride.[6] Proceeding beyond this point significantly increases the formation of dichlorinated byproducts, particularly 4,5-dichlorophthalic anhydride, which is difficult to separate from the desired product by distillation due to close boiling points.[6][7] The unreacted phthalic anhydride and the this compound product can then be separated via fractional distillation.[7]

B. Alternative Synthetic Routes Other documented routes, often used for smaller-scale or high-purity applications, include:

-

From 3-Nitrophthalic Anhydride: This multi-step process involves the nitration of phthalic anhydride, separation of the 3-nitro and 4-nitro isomers, dehydration, and finally, a displacement reaction to replace the nitro group with a chloro group.[6][7] While effective, it can be lower in overall yield compared to controlled direct chlorination.[6]

-

Oxidation of 3-chloro-o-xylene: This method provides a direct route to the corresponding 3-chlorophthalic acid, which is then dehydrated to form the anhydride.[7]

Applications in Research and Drug Development

The reactivity of this compound makes it a versatile intermediate for introducing a substituted phthaloyl group into various molecules.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[4][5][8] The anhydride moiety can be opened by amines, alcohols, or other nucleophiles to form phthalic acid monoamides or esters, which are common structural motifs in drug candidates.

-

Polymer Chemistry: As a monomer, this compound is used in the production of high-performance polyimides.[4][8] The chlorine atom can modify the properties of the final polymer, such as solubility, flame retardancy, and dielectric constant, making it suitable for specialized applications in electronics and aerospace.

-

Derivatizing Agent: In analytical chemistry, it is used as a derivatizing agent for the chiral resolution of amines and alcohols. The reaction creates diastereomeric amides or esters that can be separated using standard chromatographic techniques like HPLC or GC. The anhydride's high reactivity ensures rapid and quantitative derivatization.

Experimental Protocol: Derivatization of a Chiral Amine

This protocol describes a self-validating system for the derivatization of a primary chiral amine with this compound for subsequent analysis by HPLC.

Objective: To quantitatively convert a chiral amine into its corresponding phthalamic acid derivative for chromatographic separation and analysis.

Materials:

-

This compound (≥98% purity)

-

Chiral Amine Sample

-

Anhydrous Acetonitrile (ACN), HPLC grade

-

Triethylamine (TEA)

-

Hydrochloric Acid (HCl), 0.1 M

-

Ethyl Acetate, HPLC grade

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reagent Preparation: In a 10 mL volumetric flask, dissolve 18.3 mg (0.1 mmol) of this compound in anhydrous ACN. This solution should be prepared fresh, as the anhydride is sensitive to atmospheric moisture.

-

Reaction Setup: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.1 mmol of the chiral amine and 15 µL (~0.11 mmol) of TEA in 5 mL of anhydrous ACN. Causality: TEA acts as a non-nucleophilic base to neutralize the carboxylic acid formed during the reaction, driving the equilibrium towards the product.

-

Derivatization: Slowly add the this compound solution dropwise to the stirring amine solution at room temperature. Allow the reaction to proceed for 30 minutes. The reaction is typically rapid, and completion can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the amine spot.

-

Work-up & Extraction:

-

Quench the reaction by adding 5 mL of 0.1 M HCl.

-

Transfer the mixture to a separatory funnel and extract three times with 10 mL portions of ethyl acetate.

-

Combine the organic layers and wash sequentially with 10 mL of saturated NaHCO₃ solution (to remove unreacted anhydride and excess acid) and 10 mL of brine. Self-Validation: The bicarbonate wash is a critical step. If effervescence is observed, it confirms the presence of acidic species being neutralized and removed.

-

-

Drying and Concentration: Dry the resulting organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Sample Preparation for Analysis: Re-dissolve the resulting solid derivative in a suitable mobile phase for HPLC analysis.

Caption: Experimental workflow for amine derivatization.

Safety and Handling

This compound is a hazardous substance that requires careful handling to prevent exposure.

GHS Hazard Classification:

| Hazard Class | Category | Statement |

| Serious Eye Damage/Irritation | 1 / 2 | H318/H319: Causes serious eye damage/irritation |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the solid or its solutions. Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.[1] The compound is moisture-sensitive and will hydrolyze to 3-chlorophthalic acid upon contact with water.

-

Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, labeled container for chemical waste disposal. Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a potent and versatile chemical intermediate with significant utility in pharmaceutical development, polymer science, and analytical chemistry. A thorough understanding of its reactivity, synthetic accessibility, and handling requirements is essential for its safe and effective use. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists aiming to leverage the unique properties of this compound in their work.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

PubChem. This compound | C8H3ClO3 | CID 67014. [Link]

-

ChemBK. This compound. [Link]

- Google Patents.

- Google Patents.

-

Georganics. 3-CHLOROPHTHALIC ACID ANHYDRIDE - SAFETY DATA SHEET. [Link]

-

Wikipedia. This compound. [Link]

Sources

- 1. CAS 117-21-5: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H3ClO3 | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 117-21-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. CA1090814A - Preparation of this compound - Google Patents [patents.google.com]

- 7. US5683553A - Preparation of this compound - Google Patents [patents.google.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. georganics.sk [georganics.sk]

A Comprehensive Technical Guide to the Storage and Handling of 3-Chlorophthalic Anhydride

Section 1: Introduction and Scope

3-Chlorophthalic anhydride (CAS No. 117-21-5) is a pivotal chemical intermediate, indispensable in the synthesis of a wide array of high-value materials.[1][2] Its applications span the development of advanced polyimides, specialized dyes and pigments, and crucial intermediates for active pharmaceutical ingredients (APIs) and agrochemicals.[1][3][4] Given its utility and inherent reactivity, a profound understanding of its properties is paramount for professionals in research, development, and manufacturing.

This guide provides an in-depth, experience-driven framework for the safe and effective storage and handling of this compound. Moving beyond a mere recitation of procedural steps, we will delve into the causal chemistry that dictates these protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to maintain the compound's integrity, ensure personnel safety, and achieve reproducible experimental outcomes.

Section 2: Physicochemical Properties and Intrinsic Reactivity

The handling and storage protocols for any chemical are a direct consequence of its physical and chemical properties. For this compound, its reactivity is dominated by the anhydride functional group, which is highly susceptible to nucleophilic attack, particularly by water.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing the quantitative basis for its handling requirements.

| Property | Value | Source(s) |

| CAS Number | 117-21-5 | [1][2][5] |

| Molecular Formula | C₈H₃ClO₃ | [1][4][6] |

| Molecular Weight | 182.56 g/mol | [1][5][7] |

| Appearance | White to light yellow crystalline solid/powder | [2] |

| Melting Point | 123-126 °C | [1][3][8] |

| Boiling Point | 313 °C | [9] |

| Solubility | Insoluble in water; soluble in acetone, chloroform, 1,4-dioxane, ethyl acetate. | [2][10][11] |

The Causality of Reactivity: The Anhydride Moiety

The primary driver for the stringent storage and handling protocols for this compound is its moisture sensitivity. The anhydride group is electrophilic and readily reacts with water in a hydrolysis reaction to form the corresponding dicarboxylic acid, 3-chlorophthalic acid.[1][2]

Hydrolysis Reaction: C₈H₃ClO₃ (this compound) + H₂O → C₈H₅ClO₄ (3-Chlorophthalic acid)

This degradation has two critical consequences:

-

Loss of Purity: The introduction of 3-chlorophthalic acid as an impurity can significantly alter reaction kinetics, yield, and the purity of the final product.

-

Change in Physical Properties: The starting material and the hydrolyzed product have different melting points and solubilities, which can complicate experimental procedures.

Therefore, the central dogma for handling this compound is the rigorous exclusion of moisture at every stage, from storage to final use.

Section 3: Hazard Identification and Risk Assessment

This compound presents several health hazards that necessitate robust safety measures. A comprehensive risk assessment must precede any laboratory work.

| Hazard Class | GHS Classification | Key Precaution | Source(s) |

| Acute Oral Toxicity | Category 3 (H301: Toxic if swallowed) | Avoid ingestion; do not eat or drink in the work area. | [12] |

| Eye Damage | Category 1 (H318: Causes serious eye damage) | Mandatory use of chemical splash goggles and a face shield. | [8][13][14] |

| Respiratory Irritation | Category 3 (H335: May cause respiratory irritation) | Handle only in a certified chemical fume hood. Avoid dust inhalation. | [12][15] |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | Wear appropriate chemical-resistant gloves and a lab coat. | [15] |

The most acute and immediate danger is severe eye damage.[13][14] The fine, crystalline nature of the powder increases the risk of aerosolization, making respiratory and eye protection non-negotiable.

Section 4: Standard Operating Procedure for Laboratory Handling

A self-validating system of protocols ensures that safety and material integrity are maintained throughout the experimental workflow.

Engineering Controls

All manipulations of this compound solid must be performed within a certified chemical fume hood to mitigate inhalation risks.[15] The workspace should be equipped with an eyewash station and a safety shower, with their locations known to all personnel.[15][16]

Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the identified hazards. The following workflow provides a logical approach to ensuring adequate protection.

Caption: PPE Selection Workflow for Handling this compound.

Step-by-Step Weighing and Transfer Protocol

This protocol is designed to minimize atmospheric exposure and prevent contamination.

-

Preparation: Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface and the analytical balance. Place all necessary equipment (spatulas, weigh paper, receiving flask) inside the hood.

-

Inert Atmosphere Purge: If the compound is stored under an inert atmosphere, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Aliquot Retrieval: Briefly open the main container inside the fume hood. Quickly retrieve an approximate amount of the solid and immediately and securely reseal the main container.

-

Weighing: Using a clean spatula, carefully weigh the desired amount of this compound onto weigh paper or directly into a tared, dry receiving vessel. Perform this action gently to minimize dust generation.

-

Transfer: Carefully transfer the weighed solid into the reaction flask. If using a powder funnel, ensure it is completely dry.

-

Cleanup: Immediately clean any residual powder from the balance and work surface using a brush and dustpan or a vacuum system with a HEPA filter. Wipe the area with a damp cloth to remove any remaining fine particles.

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water.

Section 5: Long-Term Storage and Stability Management

The primary goal of long-term storage is to prevent hydrolysis and maintain the compound's specified purity.[2]

Core Principles

The stability of this compound is contingent on two factors:

-

Exclusion of Moisture: The environment must be kept as dry as possible.[13]

-

Chemical Incompatibility: The compound must be stored away from incompatible materials, primarily strong bases and oxidizers.[15][16]

Storage Conditions

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | Cool, room temperature | Prevents potential sublimation or pressure buildup. | [12][15] |

| Atmosphere | Dry; under an inert gas (Argon or Nitrogen) for maximum protection. | Displaces moisture-laden air to prevent hydrolysis. | [13] |

| Location | Well-ventilated, dedicated chemical storage cabinet. | Ensures containment and safety in case of a spill. | [12][15] |

| Incompatibles | Segregate from strong bases, strong oxidizing agents, and water sources. | Prevents hazardous reactions. | [15][16] |

Storage Protocol Decision Tree

The stringency of the storage method can be tailored to the quantity and intended use of the material.

Caption: Decision Tree for Selecting the Appropriate Storage Protocol.

Section 6: Emergency Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Management

In the event of a spill, follow this workflow:

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 117-21-5: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 117-21-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C8H3ClO3 | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 117-21-5 [amp.chemicalbook.com]

- 9. CA1090814A - Preparation of this compound - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. georganics.sk [georganics.sk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chemical-label.com [chemical-label.com]

- 15. fishersci.com [fishersci.com]

- 16. georganics.sk [georganics.sk]

Methodological & Application

Synthesis of High-Performance Polyimides Using 3-Chlorophthalic Anhydride: Protocols and Performance Insights

An Application Note for Researchers and Scientists

Abstract

Polyimides (PIs) are a premier class of high-performance polymers, distinguished by their exceptional thermal stability, robust mechanical properties, and high chemical resistance.[1][2] These attributes make them indispensable in advanced applications, from aerospace engineering to microelectronics.[3] A key strategy for tuning polyimide properties involves the modification of the polymer backbone through the careful selection of monomers. This application note provides a detailed guide to the synthesis and characterization of high-performance polyimides using 3-chlorophthalic anhydride (3-ClPAA) as a key monomer. The introduction of a chlorine substituent onto the dianhydride monomer offers a powerful lever to modify polymer chain interactions, solubility, and dielectric properties, opening avenues for new materials with tailored performance characteristics. This document provides both the theoretical basis and field-proven protocols for the successful synthesis and evaluation of these advanced materials.

The Strategic Role of this compound in Polyimide Synthesis

The properties of a polyimide are profoundly influenced by the chemical structures of its dianhydride and diamine monomers.[4] While standard aromatic polyimides are known for their thermal stability, they can be insoluble and highly colored due to the formation of intra- and intermolecular charge-transfer complexes (CTCs).[5][6] The incorporation of this compound (a monochlorinated aromatic anhydride) offers a strategic approach to mitigate these challenges and enhance performance.[7][8]

Causality behind Monomer Choice:

-

Improved Solubility and Processability: The chlorine atom, being a bulky substituent, disrupts the planarity and close packing of the polymer chains.[9] This steric hindrance can reduce the strong inter-chain forces that typically render polyimides insoluble, thereby improving their solubility in common organic solvents and enhancing their processability.[10][11]

-

Suppression of Charge-Transfer Complexes (CTC): The steric hindrance caused by the chlorine atom can also effectively suppress the formation of CTCs.[9] This is critical for applications requiring optical transparency, as CTCs are responsible for the characteristic brown color of many aromatic polyimides.[6][12] The result is often a lighter-colored or even colorless polyimide film.[9]

-

Enhanced Dielectric and Optical Properties: The high atomic polarizability of chlorine can lead to polyimides with a high refractive index.[9] Furthermore, the introduction of electron-withdrawing halogen groups can influence the polymer's dielectric constant, a critical parameter for microelectronic applications such as interlayer dielectrics and flexible displays.[13][14][15]

Synthesis Pathway: The Two-Step Polycondensation Method

The most widely practiced and reliable method for synthesizing high-quality polyimides from monomers like 3-ClPAA is the two-step poly(amic acid) process.[4] This approach allows for the formation of a high-molecular-weight polymer in a soluble precursor form, which can be easily processed into films, coatings, or fibers before being converted into the final, intractable polyimide.

Step 1: Poly(amic acid) Formation The synthesis begins with the polycondensation reaction between the dianhydride (this compound) and an aromatic diamine. This reaction is carried out in a dipolar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at ambient or slightly elevated temperatures.[4] The reaction mechanism involves the nucleophilic attack of the diamine's amino group on the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a soluble poly(amic acid) (PAA) precursor.[4]

Step 2: Imidization The PAA precursor is then converted into the final polyimide through cyclodehydration, a process known as imidization. This is most commonly achieved by thermal treatment, where the PAA solution is cast into a film and heated through a controlled temperature cycle to drive off water and facilitate the closure of the imide ring.[1][4]

Step-by-Step Methodology

PART A: Synthesis of Poly(amic acid) (PAA) Solution

-

Glassware Preparation: Thoroughly dry a three-neck flask equipped with a mechanical stirrer and nitrogen connections. Purge the entire apparatus with dry nitrogen gas for at least 15-20 minutes to ensure an inert atmosphere.

-

Diamine Dissolution: In the flask, dissolve a stoichiometric amount of 4,4'-oxydianiline (ODA) in anhydrous NMP. The final solids content of the solution should be around 15-20 wt%. [1]Stir the mixture under a gentle nitrogen flow until the diamine is completely dissolved.

-

Anhydride Addition: Slowly add an equimolar amount of dried this compound to the stirred diamine solution in small portions over 30-60 minutes.

-

Scientific Rationale: Adding the dianhydride slowly prevents localized heating and ensures a homogeneous reaction, leading to a higher and more uniform molecular weight. The reaction is exothermic.

-

-

Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a positive pressure of nitrogen. [1]The solution's viscosity will increase significantly as the PAA chains grow. The final product is a viscous, clear PAA solution. This solution can be stored in a refrigerator if not used immediately.

PART B: Film Casting and Thermal Imidization

-

Film Casting: Pour the PAA solution onto a clean, level glass plate. Use a doctor blade or a casting knife to spread the solution into a uniform film of the desired thickness.

-

Solvent Removal (Pre-Bake): Place the cast film on a perfectly level hot plate or in a programmable oven at 80°C for 2-4 hours to slowly evaporate the bulk of the NMP solvent.

-

Thermal Imidization: Transfer the film to a programmable vacuum or convection oven and subject it to a stepwise thermal curing cycle. A typical and effective cycle is:

-

Heat to 100°C and hold for 1 hour.

-

Ramp to 200°C and hold for 1 hour.

-

Ramp to 300°C and hold for 1 hour.

-